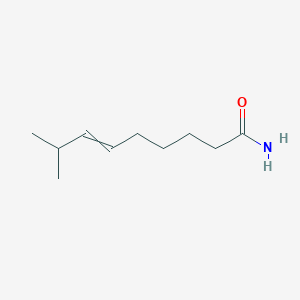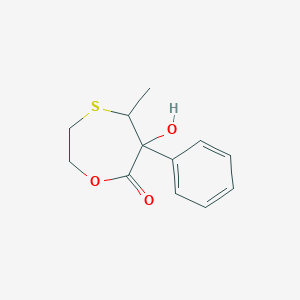
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is a heterocyclic compound with a unique structure that includes an oxathiepan ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows for diverse chemical reactivity, making it a valuable subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted thiols with epoxides in the presence of a base, leading to the formation of the oxathiepan ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as solvent choice and catalyst concentration, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiepan ring to more reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl or phenyl groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxathiepan ring can undergo conformational changes, allowing it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The hydroxyl and phenyl groups also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Pyranones: Similar in having oxygen in the ring but differ in their overall structure and reactivity.
Uniqueness: 6-Hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one is unique due to its specific combination of a sulfur and oxygen-containing ring with hydroxyl and phenyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
192383-52-1 |
|---|---|
Molekularformel |
C12H14O3S |
Molekulargewicht |
238.30 g/mol |
IUPAC-Name |
6-hydroxy-5-methyl-6-phenyl-1,4-oxathiepan-7-one |
InChI |
InChI=1S/C12H14O3S/c1-9-12(14,10-5-3-2-4-6-10)11(13)15-7-8-16-9/h2-6,9,14H,7-8H2,1H3 |
InChI-Schlüssel |
WALIQWVAZLCJJE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(=O)OCCS1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
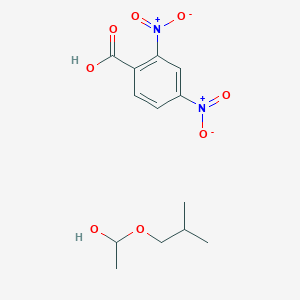
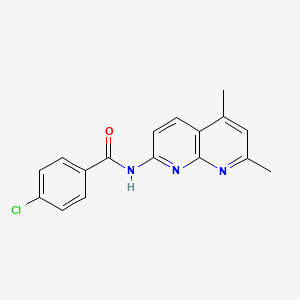

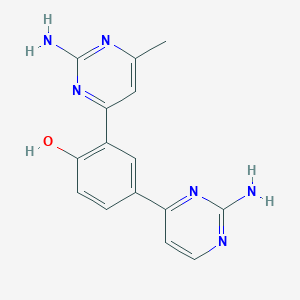

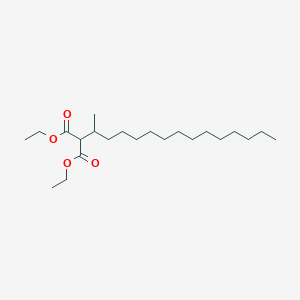
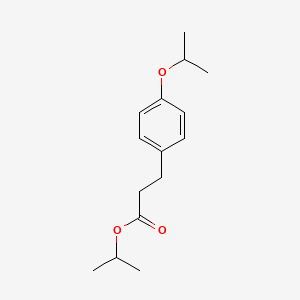
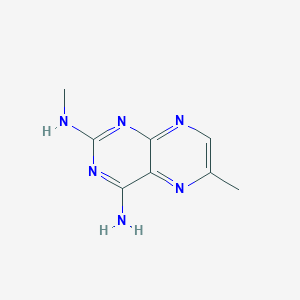

![Naphtho[2,3-b]furan-4,9-dione, 2-chloro-](/img/structure/B12566592.png)
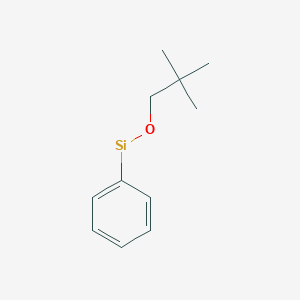
![3-Phenyl-4-[4-(methylsulfonyl)phenyl]-4-oxazoline-2-one](/img/structure/B12566598.png)
